11H-Dibenzo[b,e]azepine-6-carbonitrile
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Overview
Description
11H-Dibenzo[b,e]azepine-6-carbonitrile is an organic compound with the molecular formula C15H10N2 It is characterized by a tricyclic structure consisting of two benzene rings fused to an azepine ring, with a nitrile group attached at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11H-Dibenzo[b,e]azepine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobiphenyl with a suitable nitrile source under acidic or basic conditions to form the azepine ring. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and precise control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: 11H-Dibenzo[b,e]azepine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene rings or the azepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of primary amines or other reduced forms.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
11H-Dibenzo[b,e]azepine-6-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 11H-Dibenzo[b,e]azepine-6-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication and transcription.
Comparison with Similar Compounds
5H-Dibenzo[b,f]azepine:
Dibenzo[b,e]azepine derivatives: Various derivatives with different substituents on the azepine ring, each with unique properties and applications.
Uniqueness: 11H-Dibenzo[b,e]azepine-6-carbonitrile is unique due to its specific structural configuration and the presence of a nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
IUPAC Name |
11H-benzo[c][1]benzazepine-6-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)17-15/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWGCWCVNGSQQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=NC3=CC=CC=C31)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576013 |
Source
|
Record name | 11H-Dibenzo[b,e]azepine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80012-69-7 |
Source
|
Record name | 11H-Dibenzo[b,e]azepine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the structural significance of 11H-Dibenzo[b,e]azepine-6-carbonitrile?
A1: this compound is characterized by its two benzene rings connected to a seven-membered azepine ring with a nitrile group. X-ray crystallography studies reveal that the molecule crystallizes with two independent molecules in the asymmetric unit. The dihedral angles between the two benzene rings in these molecules are 60.32° and 61.35°, respectively []. This non-planar structure can be important for potential interactions with biological targets.
Q2: How is this compound utilized in pharmaceutical synthesis?
A2: this compound serves as a crucial starting material in the synthesis of epinastine hydrochloride []. The synthesis process involves several steps, including reduction with sodium borohydride, refining with fumaric acid, and cyclocondensation with cyanogen bromide. This highlights the significance of this compound as a building block in the multi-step synthesis of pharmaceutically relevant compounds.
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